molecular formula C26H36N2 B14264366 4,4'-(Ethane-1,2-diyl)bis(1-benzylpiperidine) CAS No. 141475-06-1

4,4'-(Ethane-1,2-diyl)bis(1-benzylpiperidine)

Cat. No.: B14264366
CAS No.: 141475-06-1
M. Wt: 376.6 g/mol
InChI Key: IEVBAVABEKBPGG-UHFFFAOYSA-N
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Description

4,4’-(Ethane-1,2-diyl)bis(1-benzylpiperidine) is a chemical compound characterized by the presence of two benzylpiperidine groups connected by an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Ethane-1,2-diyl)bis(1-benzylpiperidine) typically involves the reaction of 1-benzylpiperidine with ethane-1,2-diyl dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperidine rings attack the carbon atoms of the ethane-1,2-diyl dichloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Ethane-1,2-diyl)bis(1-benzylpiperidine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted benzylpiperidine derivatives.

Scientific Research Applications

4,4’-(Ethane-1,2-diyl)bis(1-benzylpiperidine) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-(Ethane-1,2-diyl)bis(1-benzylpiperidine) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The ethane-1,2-diyl linker provides flexibility, allowing the benzylpiperidine groups to interact with different sites on the target molecule. This interaction can lead to various biological effects, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in structure but contains bromine atoms, which can alter its reactivity and applications.

    1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of piperidine, leading to different chemical properties and uses.

    1,2-Bis(4-pyridyl)ethane: Contains pyridine rings, which can affect its binding properties and applications.

Uniqueness

4,4’-(Ethane-1,2-diyl)bis(1-benzylpiperidine) is unique due to its specific combination of benzylpiperidine groups and ethane-1,2-diyl linker. This structure provides a balance of flexibility and rigidity, making it suitable for various applications in research and industry.

Properties

CAS No.

141475-06-1

Molecular Formula

C26H36N2

Molecular Weight

376.6 g/mol

IUPAC Name

1-benzyl-4-[2-(1-benzylpiperidin-4-yl)ethyl]piperidine

InChI

InChI=1S/C26H36N2/c1-3-7-25(8-4-1)21-27-17-13-23(14-18-27)11-12-24-15-19-28(20-16-24)22-26-9-5-2-6-10-26/h1-10,23-24H,11-22H2

InChI Key

IEVBAVABEKBPGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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